molecular formula C42H76NO8P B1231424 1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B1231424
M. Wt: 754 g/mol
InChI Key: PWFGSGJBCRORHV-DVHMRFIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as heptadecanoyl and arachidonoyl respectively. It derives from a heptadecanoic acid and an arachidonic acid. It is a tautomer of a 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine zwitterion.

Scientific Research Applications

Analytical Techniques

  • High Performance Liquid Chromatography and Mass Spectrometry : This compound has been studied for its physical and chemical properties using high performance liquid chromatography and fast atom bombardment mass spectrometry. These methods help in understanding its molecular structure, including branching and double bonds in its fatty acyl chains (Dasgupta et al., 1987).

  • Characterization in Biological Materials : The structural analysis of similar phospholipids has been performed using chromatography and mass spectrometry in biological materials like snail kidney, providing insights into its novel species and content in healthy tissues (Chen, Carvey, Li, 1999).

Thermodynamic and Structural Properties

  • Monolayer Formation and Thermodynamic Properties : The compound's capability to form stable monolayers at the air/water interface and its thermodynamic properties have been characterized, providing insights into its potential applications in creating biomimetic structures (Bringezu, Brezesinski, Möhwald, 1998).

  • Phase Properties in Lipid Bilayers : Studies have been conducted on the phase properties of phosphatidylethanolamine bilayers, revealing important information about the compound's mixing properties, domain formation, and effect on lipid bilayer structures (Ahn, Yun, 1999).

  • Molecular Dynamics in Bilayer Structures : Investigation into the dynamical behavior of phosphatidylethanolamines in bilayer structures, including this compound, has been done using NMR spectroscopy, shedding light on their acyl chain dynamics and phase transitions (Perly, Smith, Jarrell, 1985).

Synthesis and Application in Biological Studies

  • Chemical Synthesis for Research : The chemical synthesis and characterization of this compound and similar phospholipids have been explored, providing a foundation for its use in various biological and membrane studies (Abdelmageed et al., 1990).

  • Application in Fluorescence Microscopy : The compound has been utilized in fluorescence microscopy studies of lipid membranes, offering insights into how fluorescent labels might alter membrane behavior (Skaug, Longo, Faller, 2009).

Biological Membrane Modeling

  • Model Membrane Studies : The compound has been used in calorimetric studies of model membranes, contributing to the understanding of lipid interactions and miscibility in membrane biophysics (Lin, Li, Brumbaugh, Huang, 1995).

  • Phospholipid Langmuir−Blodgett Films : Its use in the creation of Langmuir−Blodgett films for modeling biological membranes has been elaborated, providing insights into the topography and stability of these films (Solletti et al., 1996).

  • Immobilized Artificial Membrane Chromatography : A phospholipid-based monolith, including compounds like this one, has been developed for studying drug-membrane interactions, expanding the types of immobilized artificial membrane stationary phases (Zhu et al., 2021).

properties

Product Name

1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Molecular Formula

C42H76NO8P

Molecular Weight

754 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1

InChI Key

PWFGSGJBCRORHV-DVHMRFIGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
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1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
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1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
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1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

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